molecular formula C25H35O3P B6298468 3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% CAS No. 2634687-68-4

3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97%

Cat. No. B6298468
CAS RN: 2634687-68-4
M. Wt: 414.5 g/mol
InChI Key: OOHKUWRYRFUFIJ-UHFFFAOYSA-N
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Description

This compound is a phosphole, which is a class of organophosphorus compounds. Phospholes are five-membered ring compounds containing one phosphorus atom and four carbon atoms . The presence of tert-butyl, diisopropyl, and dimethoxyphenyl groups suggest that this compound might have interesting reactivity and properties.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a five-membered ring containing a phosphorus atom (forming a phosphole), with various substituents attached to the ring. These include a tert-butyl group, a 3,5-diisopropyl-2,6-dimethoxyphenyl group, and a dihydrobenzo[d] group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the phosphorus atom in the ring, as well as the various substituents. The tert-butyl, diisopropyl, and dimethoxyphenyl groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a phosphole ring could impart unique electronic and steric properties. The various substituents would also influence properties such as solubility, melting point, and reactivity .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific safety data, it’s generally advisable to avoid inhalation, ingestion, and skin contact, and to use this compound only in a well-ventilated area or under a fume hood .

Future Directions

The study of phosphole compounds is an active area of research in the field of organophosphorus chemistry. Compounds such as the one you’ve mentioned could potentially have interesting reactivity and properties that could be explored in future research .

properties

IUPAC Name

3-tert-butyl-4-[2,6-dimethoxy-3,5-di(propan-2-yl)phenyl]-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35O3P/c1-15(2)18-13-19(16(3)4)23(27-9)21(22(18)26-8)17-11-10-12-20-24(17)29(14-28-20)25(5,6)7/h10-13,15-16H,14H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHKUWRYRFUFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1OC)C2=C3C(=CC=C2)OCP3C(C)(C)C)OC)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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